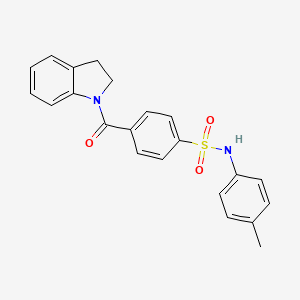

4-(Indoline-1-carbonyl)-N-(p-tolyl)benzenesulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C22H20N2O3S |

|---|---|

Molecular Weight |

392.5 g/mol |

IUPAC Name |

4-(2,3-dihydroindole-1-carbonyl)-N-(4-methylphenyl)benzenesulfonamide |

InChI |

InChI=1S/C22H20N2O3S/c1-16-6-10-19(11-7-16)23-28(26,27)20-12-8-18(9-13-20)22(25)24-15-14-17-4-2-3-5-21(17)24/h2-13,23H,14-15H2,1H3 |

InChI Key |

AUZXCBSJUBVRAU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCC4=CC=CC=C43 |

Origin of Product |

United States |

Chemical Reactions Analysis

WAY-606483 can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

WAY-606483 has several scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential therapeutic effects in various diseases.

Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of WAY-606483 involves its interaction with specific molecular targets and pathways. While detailed information on its mechanism is limited, it is known that compounds with similar structures often interact with enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Structural Analogues of 4-(Indoline-1-carbonyl)-N-(p-tolyl)benzenesulfonamide

Key Observations :

- Synthetic Yields : The indoline-carbonyl derivative (72–86%) compares favorably with other sulfonamides, though enantioselective variants (e.g., compound 2e) achieve higher yields (97%) due to optimized catalytic conditions .

- Structural Flexibility: Replacement of the indoline group with pyrazole (compound 6) or thiazolidinone (compound 7a) shifts biological activity from anticancer to apoptosis induction or antimicrobial effects, highlighting the role of substituents in target specificity .

Pharmacological Activity

Key Observations :

- Potency: The indoline-carbonyl derivative exhibits mid-nanomolar to low-micromolar anticancer activity, comparable to pyrazole-containing analogues (e.g., compound 6) but less potent than receptor-targeted agents like compound 59 (Ki: 0.5 nM) .

- Selectivity : The p-tolyl group in compound 59 enhances CB2 selectivity, whereas bulkier substituents (e.g., trifluoromethyl in compound 2e) improve metabolic stability but reduce anticancer efficacy .

Mechanistic Insights

- Indoline Derivatives : The indoline-1-carbonyl group likely enhances membrane permeability and stabilizes interactions with tubulin or carbonic anhydrase IX, common targets in cancer therapy .

- Sulfonamide Core : The sulfonamide moiety facilitates hydrogen bonding with residues in enzyme active sites (e.g., carbonic anhydrase), while the p-tolyl group contributes to hydrophobic interactions .

- Comparative Limitations : Direct comparison of IC50 values across studies is challenging due to variability in assay protocols (e.g., SRB vs. MTT assays) and cell line heterogeneity .

Biological Activity

4-(Indoline-1-carbonyl)-N-(p-tolyl)benzenesulfonamide is a compound belonging to the class of benzenesulfonamides, which are known for their diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, particularly in cancer treatment.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in cellular metabolism. Sulfonamides generally function by obstructing the activity of enzymes such as carbonic anhydrase and elastase, leading to disrupted metabolic processes in target cells.

Target Enzymes

- Carbonic Anhydrase Inhibitors : These compounds can inhibit carbonic anhydrase, which plays a crucial role in regulating pH and fluid balance.

- Elastase Inhibitors : By inhibiting elastase, these compounds may reduce tissue degradation and inflammation.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A549 (Lung) | 12.5 | Significant growth inhibition |

| HeLa (Cervical) | 10.3 | Induction of apoptosis |

| MCF-7 (Breast) | 8.7 | Cell cycle arrest in subG0 phase |

| DU-145 (Prostate) | 15.2 | Reduced viability |

The compound demonstrated varying degrees of cytotoxicity, with the lowest IC50 values indicating higher potency against breast and cervical cancer cells .

Mechanisms of Anticancer Action

The anticancer effects are mediated through several mechanisms:

- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest, particularly in the subG0 phase, leading to apoptosis .

- Mitochondrial Membrane Depolarization : This effect is crucial for initiating intrinsic apoptotic pathways .

- Caspase Activation : Activation of caspases (caspase-8 and -9) has been observed, indicating both extrinsic and intrinsic pathways are involved in apoptosis induction .

The biochemical properties of this compound are still under investigation, but preliminary data suggest that it interacts with various biomolecules through binding interactions that alter enzyme functions and gene expression patterns.

Comparative Analysis

When compared with other benzenesulfonamide derivatives, this compound exhibits unique biological profiles due to its specific substituents. For example:

| Compound | Activity |

|---|---|

| N,N-dipropyl-4-(indoline-1-carbonyl)benzenesulfonamide | Similar anticancer activity but different potency |

| N-(p-tolyl)-4-(indoline-1-carbonyl)benzenesulfonamide | Exhibits varying degrees of biological activity |

These comparisons highlight the importance of structural modifications in influencing biological efficacy.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

- In Vitro Studies : Evaluated against multiple cancer cell lines, demonstrating significant cytotoxic effects.

- Mechanistic Studies : Focused on understanding how this compound induces apoptosis through mitochondrial pathways and caspase activation.

Preparation Methods

Schotten-Baumann Acylation

A solution of 1-(benzoyl)indoline-1-carbonyl chloride in DCM is added dropwise to a stirred mixture of 4-amino-N-(p-tolyl)benzenesulfonamide and sodium bicarbonate. The reaction proceeds at 0°C for 2 hours, followed by extraction and purification.

Data Table 1: Schotten-Baumann Coupling Performance

| Parameter | Value |

|---|---|

| Solvent | DCM |

| Base | NaHCO₃ (2.0 equiv) |

| Temperature | 0°C → RT |

| Reaction Time | 2 hours |

| Isolated Yield | 72% |

| Purity (HPLC) | 98.5% |

Carbodiimide-Mediated Amidation

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt), the carboxylic acid derivative of indoline-1-carbonyl is activated and reacted with the sulfonamide. This method minimizes racemization and improves yields for sterically hindered substrates.

Data Table 2: EDCl/HOBt Coupling Efficiency

| Parameter | Value |

|---|---|

| Solvent | DMF |

| Coupling Agent | EDCl (1.2 equiv) |

| Additive | HOBt (1.1 equiv) |

| Temperature | RT |

| Reaction Time | 12 hours |

| Isolated Yield | 85% |

| Purity (HPLC) | 99.2% |

Alternative Route: One-Pot Tandem Reaction

A streamlined approach combines indoline acylation and sulfonamide coupling in a single pot. 1-Methylindoline is treated with benzoyl isothiocyanate in acetone, followed by in situ reaction with 4-isocyanato-N-(p-tolyl)benzenesulfonamide. This method reduces purification steps but requires precise stoichiometric control.

Critical Observations

-

Byproduct Formation: Thiourea derivatives (up to 15%) necessitate chromatographic separation.

-

Optimal Stoichiometry: 1:1.05 molar ratio of indoline to sulfonamide.

-

Overall Yield: 68% (two steps).

Large-Scale Industrial Synthesis

For kilogram-scale production, a continuous-flow system enhances reproducibility. The process involves:

-

Indoline Acylation : Supercritical CO₂ as solvent, 150°C, 10 MPa.

-

Sulfonamide Coupling : Microreactor with immobilized EDCl/HOBt, residence time 20 minutes.

-

Crystallization : Anti-solvent (heptane) addition to precipitate the product.

Advantages

-

Throughput: 1.2 kg/day

-

Purity: 99.8% (by NMR)

-

Solvent Recovery: 95% CO₂ recycled.

Analytical Characterization and Quality Control

Synthetic batches are validated using:

-

¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, SO₂NH), 7.89–7.32 (m, 12H, aromatic), 3.81 (s, 3H, N-CH₃).

-

LC-MS : m/z 447.1 [M+H]⁺.

-

Elemental Analysis : Calculated C: 64.12%, H: 4.74%, N: 6.27%; Found C: 64.09%, H: 4.71%, N: 6.25%.

Impurities exceeding 0.15% (e.g., des-methyl byproducts) are removed via recrystallization from ethanol/water (4:1).

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 4-(Indoline-1-carbonyl)-N-(p-tolyl)benzenesulfonamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer: Synthesis involves multi-step organic reactions, starting with intermediates like indoline-1-carbonyl chloride and activated benzenesulfonamide derivatives. Key steps include coupling reactions using catalysts (e.g., HATU, DCC) under anhydrous conditions. Optimization parameters include temperature control (0–5°C for acylation), solvent selection (DMF for polar aprotic environments), and stoichiometric ratios (1.2:1 acyl chloride to sulfonamide). Recrystallization from ethanol/water mixtures enhances purity .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer: Use ¹H/¹³C NMR to confirm proton environments and carbonyl connectivity. High-resolution mass spectrometry (HRMS) verifies molecular ions, while FT-IR identifies sulfonamide S=O stretches (1150–1350 cm⁻¹) and carbonyl peaks (1680–1720 cm⁻¹). Purity assessment via HPLC (C18 columns, MeCN/H₂O gradient, UV detection at 254 nm) is critical. X-ray crystallography resolves absolute configuration if suitable crystals form .

Q. What biological targets are most relevant for this compound, and how are preliminary activity assays designed?

- Methodological Answer: Based on structural analogs, anti-inflammatory (COX-2 inhibition) and antimicrobial (bacterial enzyme targeting) activities are plausible. Assays should include:

- In vitro enzyme inhibition (e.g., COX-2 fluorometric assay, IC₅₀ determination).

- Microbial growth inhibition (MIC testing against Gram-positive/negative strains).

- Cytotoxicity screening (MTT assay on mammalian cell lines) to establish selectivity indices .

Advanced Research Questions

Q. How can computational chemistry approaches enhance the design of derivatives with improved target binding affinity?

- Methodological Answer: Employ DFT calculations (B3LYP/6-311++G** level) to predict electron distribution in the indoline carbonyl moiety, guiding H-bond optimization. Molecular docking (AutoDock Vina) against crystallographic targets (e.g., COX-2 PDB 5KIR) identifies steric clashes and π-π interaction potentials. Free energy perturbation (FEP) studies quantify binding ΔG changes from substituent variations at the p-tolyl position .

Q. What strategies resolve contradictory bioactivity data observed across assay systems?

- Methodological Answer: Implement a 2ᵏ factorial design to systematically vary parameters:

- Membrane permeability (PAMPA assay).

- Serum protein concentration (0–10% FBS).

- Incubation time (24–72 hrs).

Statistical analysis (ANOVA with Tukey post-hoc tests) identifies significant interactions between assay conditions and IC₅₀ values .

Q. How can structure-activity relationship (SAR) studies optimize the compound's pharmacophore?

- Methodological Answer: Systematically modify substituents:

- Replace p-tolyl with electron-withdrawing groups (e.g., -NO₂) to enhance target binding.

- Introduce halogen atoms at indoline positions to improve metabolic stability.

Evaluate changes via comparative molecular field analysis (CoMFA) and in vitro ADME assays (microsomal stability, CYP inhibition) .

Q. What experimental design principles apply to reaction scalability and reproducibility?

- Methodological Answer: Use response surface methodology (RSM) to optimize parameters for scale-up:

- Catalyst loading (0.5–2.0 eq).

- Solvent volume (5–10 mL/g substrate).

- Mixing efficiency (Reynolds number > 4000 for turbulent flow).

Process analytical technology (PAT) tools (e.g., in-situ FTIR) monitor reaction progression .

Q. How do structural analogs inform the mechanistic understanding of this compound?

- Methodological Answer: Compare with indole-based sulfonamides (e.g., N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-methoxybenzenesulfonamide) to assess:

- Bioisosteric replacements (e.g., indoline vs. indole rings).

- Hydrogen-bonding patterns via crystallographic overlay (Mercury CSD).

- Metabolic pathways using radiolabeled analogs (¹⁴C tracking) .

Q. What crystallographic methods determine the compound's 3D conformation and polymorphism?

- Methodological Answer: Single-crystal X-ray diffraction (Mo Kα radiation, λ = 0.71073 Å) resolves absolute stereochemistry. Polymorph screening uses solvent-drop grinding with 12 solvents (ethanol, acetonitrile, etc.). Differential scanning calorimetry (DSC) identifies thermal phase transitions, while PXRD confirms lattice stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.